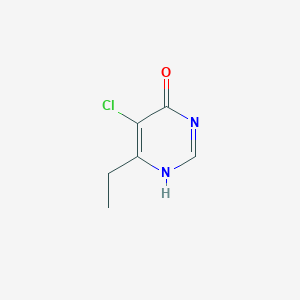

5-氯-6-乙基嘧啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a precursor followed by nucleophilic substitution of a chloro group with substituted aromatic amine or phenoxide . Similarly, 4,6-dichloro-2-methylpyrimidine, an intermediate for synthetic anticancer drugs, was synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often investigated using experimental techniques like FT-IR, FT-Raman, NMR, and theoretical techniques like Density Functional Theory (DFT). For example, the molecular structure of a chloro-substituted pyrimidine was investigated using these techniques, and the theoretical geometrical parameters were found to be in agreement with experimental values . The crystal structure of another chloro-substituted pyrimidine was determined by single-crystal X-ray diffraction, revealing the presence of disordered chlorine atoms and methyl groups .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and halogenation. For instance, 2,4-diamino-6-hydroxypyrimidines were alkylated to afford N1- and O6-regioisomers, which were then converted to free phosphonic acids . The utility of pyrimidine derivatives as building blocks for the synthesis of other compounds, such as the efficient solid-phase synthesis of olomoucine, has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their spectroscopic characteristics and nonlinear optical parameters, are of interest due to their potential applications. Quantum chemical calculations can provide insights into the geometrical, conformational, and spectroscopic properties of these compounds . The nonlinear optical properties, such as polarizability and hyperpolarizability, are also calculated to understand the electronic behavior of these molecules .

科学研究应用

Synthesis and Chemical Properties

- 5-Chloro-6-ethylpyrimidin-4-OL is synthesized through specific chlorination reactions and is a product of pyrimidin-4-ols having 5-nitrogen functionality. These compounds demonstrate diverse reactivity and outcomes based on different chlorination conditions (Harnden & Hurst, 1990).

- The molecule shows varied reactions under different conditions. For instance, in the presence of H2O2 and ethanol, it forms different derivatives instead of the expected hydroxylated product (R. K. Glushkov, B. A. Ivin, E. G. Sochilin, 1971).

Pharmaceutical and Biological Applications

- Derivatives of 5-Chloro-6-ethylpyrimidin-4-OL have been explored for their antiviral activity, particularly against retroviruses, with some derivatives showing promise in cell culture environments (D. Hocková et al., 2003).

- In the context of antimalarial drugs, derivatives of this compound, specifically those with modifications at certain positions, have been synthesized and evaluated for their efficacy against Plasmodium berghei in mice (Ress Rw et al., 1976).

Structural and Material Science Research

- Studies have also focused on the structural aspects of 5-Chloro-6-ethylpyrimidin-4-OL derivatives, examining their crystal structures and molecular interactions. This includes investigating the synthesis of various derivatives and analyzing their properties using techniques like X-ray diffraction (Marcin Stolarczyk et al., 2018).

- NMR studies have been conducted to understand the multiple conformations in complexes of enzymes with pyrimethamine analogs, providing insight into the molecular structure and interactions of such compounds (B. Birdsall et al., 1990).

未来方向

While specific future directions for 5-Chloro-6-ethylpyrimidin-4-ol are not mentioned in the available resources, the field of chemical synthesis and analysis is continually evolving. Advances in areas such as directed evolution, controlled drug delivery systems, and computational analyses of mechanisms of action are likely to influence future research and applications of chemical compounds .

属性

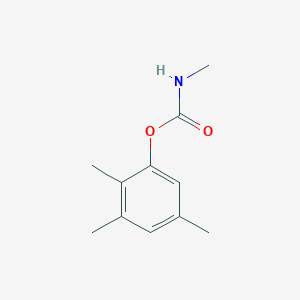

IUPAC Name |

5-chloro-4-ethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWRFSKLBACLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452475 |

Source

|

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-ethylpyrimidin-4-OL | |

CAS RN |

130129-58-7 |

Source

|

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)